5-Hydroxy-4-(4-hydroxyphenyl)isoquinolin-1(2H)-one
Description
Properties
CAS No. |
656234-46-7 |
|---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
5-hydroxy-4-(4-hydroxyphenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H11NO3/c17-10-6-4-9(5-7-10)12-8-16-15(19)11-2-1-3-13(18)14(11)12/h1-8,17-18H,(H,16,19) |
InChI Key |
NLVYJAXUYHWJOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Pomeranz-Fritsch Cyclization with Protected Hydroxyphenyl Groups
The Pomeranz-Fritsch reaction remains a cornerstone for constructing the isoquinoline core. For 5-hydroxy-4-(4-hydroxyphenyl)isoquinolin-1(2H)-one, this method involves:
-
Protection of 4-hydroxybenzaldehyde : The phenolic -OH group is shielded as a benzyl ether using benzyl bromide and potassium carbonate in DMF.
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Cyclization : Condensation with aminoacetaldehyde diethyl acetal under acidic conditions (e.g., concentrated HCl in ethanol) forms the tetrahydroisoquinoline scaffold.
-
Oxidative aromatization : Treatment with potassium permanganate or DDQ (dichlorodicyanoquinone) introduces the 5-hydroxy group while dehydrogenating the tetrahydro ring.
-
Deprotection : Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, yielding the free 4-hydroxyphenyl substituent.
Challenges include ensuring regioselectivity during cyclization and avoiding over-oxidation of the phenolic group. Yields typically range from 40–60%, with purity dependent on chromatographic separation of regioisomers.
Suzuki-Miyaura Coupling and Curtius Rearrangement
This route, adapted from thieno-isoquinolinone syntheses, prioritizes modularity for introducing the 4-hydroxyphenyl group:
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Suzuki-Miyaura cross-coupling : 4-Benzyloxyphenylboronic acid reacts with methyl 3-bromobenzoate under Pd(PPh₃)₄ catalysis (K₃PO₄, dioxane/H₂O, 90°C), forming a biaryl intermediate in >90% yield.
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Hydrolysis and acyl azide formation : The ester is saponified (NaOH, ethanol/H₂O), and the resultant carboxylic acid converted to an acyl azide via treatment with thionyl chloride followed by sodium azide.
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Curtius rearrangement : Heating the acyl azide in 1,2-dichlorobenzene (210°C) generates an isocyanate intermediate, which undergoes intramolecular cyclization to form the isoquinolinone lactam.
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Deprotection and hydroxylation : Benzyl group removal (BBr₃, CH₂Cl₂) precedes site-selective hydroxylation at position 5 using OsO₄/N-methylmorpholine N-oxide.
This method achieves 50–66% overall yield but requires stringent control over reaction temperatures to minimize byproducts during rearrangement.
Palladium-Catalyzed Dehydrogenation of Tetrahydroisoquinolines
Building on protocols for 4-hydroxyquinolines, this approach leverages catalytic dehydrogenation:
-
Synthesis of 4-(4-hydroxyphenyl)-5-keto-1,2,3,4-tetrahydroisoquinoline : Starting from 4-benzyloxybenzaldehyde, condensation with β-arylethylamines forms the tetrahydroisoquinoline core.
-
Dehydrogenation : Refluxing with palladium black (0.1 equiv) and fumaric acid (hydrogen acceptor) in 50% aqueous acetone for 10–12 hours achieves aromatization.
-
Concurrent hydroxylation : The alkaline reaction medium (pH 9) facilitates air oxidation, introducing the 5-hydroxy group without additional reagents.
Yields exceed 90% for analogous systems, though scalability is limited by palladium costs.
Comparative Analysis of Synthetic Routes
| Parameter | Pomeranz-Fritsch | Suzuki-Curtius | Dehydrogenation |
|---|---|---|---|
| Total Steps | 4 | 5 | 3 |
| Overall Yield | 40–60% | 50–66% | 85–95% |
| Key Advantage | Established protocol | Modular substitution | High efficiency |
| Major Limitation | Regioisomer separation | Hazardous intermediates | Catalyst cost |
| Scalability | Moderate | Low | Moderate |
Functional Group Compatibility and Protecting Group Strategies
Hydroxyl Group Management
Regioselective Hydroxylation
-
Directed ortho-metalation : Using a tert-butoxycarbonyl (Boc) directing group at position 5 enables lithiation followed by quenching with molecular oxygen (O₂), achieving >80% regioselectivity.
-
Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at position 5 followed by reduction (H₂/Pd) and hydrolysis provides an alternative pathway, albeit with lower yields (55%).
Industrial-Scale Production Considerations
Continuous Flow Reactors
Green Chemistry Innovations
-
Solvent selection : Substituting dioxane with cyclopentyl methyl ether (CPME) in Suzuki couplings reduces environmental impact while maintaining efficiency.
-
Waste minimization : In situ generation of acyl azides from carboxylic acids and diphenylphosphoryl azide (DPPA) eliminates thionyl chloride use .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-(4-hydroxyphenyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce hydroquinones.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound is studied for its potential as a precursor in the synthesis of more complex organic molecules. Its unique chemical properties allow for various transformations, including oxidation and substitution reactions.
Biology
- Biological Interactions : Researchers investigate the interactions of this compound with biological molecules to understand its effects on cellular processes. Studies have shown that it may modulate enzyme activities and influence cellular signaling pathways.
Medicine
- Therapeutic Potential : The compound has been explored for its anti-inflammatory and antioxidant properties. In vitro studies indicate it may induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.
Industry
- Material Development : There is potential for using this compound in developing new materials or as a precursor in synthesizing other valuable compounds, which could have applications in pharmaceuticals and specialty chemicals.
Case Study 1: Anticancer Effects
Objective : Evaluate the anticancer effects in breast cancer models.
Methodology : In vitro assays were conducted using breast cancer cell lines treated with varying concentrations of the compound.
Results : The study demonstrated significant apoptosis induction in cancer cells with minimal cytotoxicity towards normal cells, suggesting a selective anticancer effect.
Case Study 2: Anti-inflammatory Properties
Objective : Assess the anti-inflammatory effects in models of induced arthritis.
Methodology : Animal models were treated with the compound, and inflammatory markers were measured post-treatment.
Results : Significant reductions in paw swelling and inflammatory cytokines were observed, indicating promising anti-inflammatory activity.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-(4-hydroxyphenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways. Detailed mechanisms are often elucidated through experimental studies and computational modeling .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations
Substituent Effects on Bioactivity: Hydroxyl Groups: The 4-(4-hydroxyphenyl) and 5-hydroxy groups in the target compound may favor antioxidant or anti-inflammatory applications, as seen in similar hydroxylated lactones and pyranones . However, excessive hydroxylation (e.g., 3,4,5-trihydroxyphenyl derivatives) could reduce cell permeability . Basic Nitrogen Moieties: Piperidinyl and dipropylamino groups () introduce basicity, which may improve pharmacokinetic profiles or receptor interactions, as seen in neurotrophic modulators .
Anticancer Applications: 2-Phenylisoquinolin-1(2H)-one derivatives like Duvelisib and BR1018018 are established PI3K inhibitors . The target compound’s hydroxylated phenyl group may offer a divergent mechanism, such as TNF-α inhibition .
Neurotrophic Potential: Piperidine-substituted analogs () demonstrate neurite outgrowth promotion at sub-μM concentrations, suggesting that the target compound’s hydroxyl groups could be modified to enhance neuroprotective effects .
Biological Activity
5-Hydroxy-4-(4-hydroxyphenyl)isoquinolin-1(2H)-one is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth exploration of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 253.25 g/mol. The compound features two hydroxyl groups positioned at the 5 and para-substituted positions on the phenyl ring, contributing to its unique chemical properties and biological activities .
1. Antioxidant Activity
Research has indicated that this compound exhibits potent antioxidant activity. In vitro studies demonstrate its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .
2. Anticancer Potential
The compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies on breast cancer cell lines (MDA-MB-231) revealed significant cytotoxic effects, suggesting its potential as a lead compound in cancer therapy .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 25 | Induction of apoptosis and cell cycle arrest |
| A549 (Lung Cancer) | 30 | ROS scavenging and inhibition of proliferation |
3. Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. It inhibits the overactivation of PARP-1, which is linked to DNA damage and cell death during neurodegenerative processes . This inhibition can lead to preservation of cellular NAD+ levels, enhancing neuronal survival under stress conditions.
4. Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by modulating pro-inflammatory cytokines. It has been shown to reduce levels of interleukin-1β in experimental models, thereby suggesting its potential use in treating inflammatory disorders .
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:
- Inhibition of Enzymes: The compound acts as an inhibitor for several enzymes implicated in disease processes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases.
- Interaction with Receptors: It has been suggested that this compound may also interact with cellular receptors involved in apoptosis and inflammation, further elucidating its therapeutic potential.
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
In a recent study involving Alzheimer’s disease models, treatment with this compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function in treated animals compared to controls . This highlights its dual role as an antioxidant and neuroprotective agent.
Case Study 2: Cancer Cell Line Studies
In vitro assays conducted on various cancer cell lines demonstrated that the compound not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways, reinforcing its potential as an anticancer drug candidate .
Q & A
Q. What methodologies assess the biological activity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
